6-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1,3-benzothiazole
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Overview
Description
6-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1,3-benzothiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of pyrimidine, pyrrolo, and benzothiazole moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1,3-benzothiazole typically involves multi-step organic reactions. One common approach is the condensation of a pyrimidine derivative with an octahydropyrrolo[3,4-c]pyrrole intermediate, followed by the introduction of a benzothiazole moiety through cyclization reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or dimethylformamide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, dimethylformamide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
6-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: The compound can be used in the development of new materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 6-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound shares the pyrrolo[3,4-c]pyrrole core but differs in its substituents, leading to different chemical and biological properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar pyrimidine structure and are known for their biological activities, such as CDK2 inhibition.
Uniqueness
6-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1,3-benzothiazole is unique due to its combination of pyrimidine, pyrrolo, and benzothiazole moieties, which confer a distinct set of chemical reactivities and biological activities. This makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C18H17N5OS |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1,3-benzothiazol-6-yl-(2-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone |
InChI |
InChI=1S/C18H17N5OS/c24-17(12-2-3-15-16(6-12)25-11-21-15)22-7-13-9-23(10-14(13)8-22)18-19-4-1-5-20-18/h1-6,11,13-14H,7-10H2 |
InChI Key |
ZCIQWYPWMSYYRU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=CC=N3)C(=O)C4=CC5=C(C=C4)N=CS5 |
Origin of Product |
United States |
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